molecular formula C20H34ClNO2 B12699077 Propiophenone, 3-(dibutylamino)-4'-propoxy-, hydrochloride CAS No. 110747-24-5

Propiophenone, 3-(dibutylamino)-4'-propoxy-, hydrochloride

Cat. No.: B12699077
CAS No.: 110747-24-5
M. Wt: 355.9 g/mol
InChI Key: FMGFWWWSVFKDLJ-UHFFFAOYSA-N
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Description

Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is characterized by the presence of a propiophenone core structure with additional functional groups, including a dibutylamino group and a propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride involves several steps. One common method involves the reaction of acetophenone with dibutylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction mixture is refluxed, and the resulting product is purified through recrystallization. The detailed procedure includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and propoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The dibutylamino group plays a crucial role in binding to the active sites of enzymes, while the propoxy group enhances its solubility and bioavailability. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride can be compared with other similar compounds such as:

The uniqueness of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

110747-24-5

Molecular Formula

C20H34ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

3-(dibutylamino)-1-(4-propoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C20H33NO2.ClH/c1-4-7-14-21(15-8-5-2)16-13-20(22)18-9-11-19(12-10-18)23-17-6-3;/h9-12H,4-8,13-17H2,1-3H3;1H

InChI Key

FMGFWWWSVFKDLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(=O)C1=CC=C(C=C1)OCCC.Cl

Origin of Product

United States

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